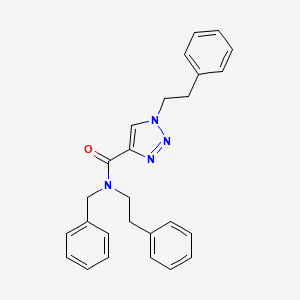
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine, also known as BFN, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. BFN is a pyrrolidine derivative that contains a bromine, fluoride, and nitro group on the phenyl ring.
作用機序
The mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is not well-understood. However, some studies suggest that 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine may act as an inhibitor of certain enzymes and proteins involved in the pathogenesis of various diseases. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine inhibits the proliferation of cancer cells and induces apoptosis. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the significant advantages of using 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine in lab experiments is its high potency and selectivity. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine. One of the significant areas of research is the development of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another area of research is the elucidation of the mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine and the identification of its molecular targets. Additionally, the development of more efficient and cost-effective synthesis methods for 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is also an area of research.
Conclusion:
In conclusion, 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a chemical compound that has shown promising results in various scientific research applications. The synthesis method of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine involves the reaction of 5-bromo-2-fluoro-4-nitroaniline with pyrrolidine in the presence of a catalyst. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been found to have potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. The mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is not well-understood, but it may act as an inhibitor of certain enzymes and proteins involved in the pathogenesis of various diseases. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine, including the development of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine-based drugs, elucidation of its mechanism of action, and the development of more efficient synthesis methods.
合成法
The synthesis of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a multi-step process that involves the reaction of 5-bromo-2-fluoro-4-nitroaniline with pyrrolidine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrolidine attacks the nitro group, leading to the formation of the pyrrolidine ring. The final product is obtained after purification using column chromatography.
科学的研究の応用
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has shown promising results in various scientific research applications. One of the significant applications of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is in the field of medicinal chemistry. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been found to have potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-7-5-10(13-3-1-2-4-13)8(12)6-9(7)14(15)16/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRFXROGXPJAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6051863.png)
![N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B6051889.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6051894.png)

![N-(3,4-dichlorophenyl)-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B6051910.png)
![1-(3-fluorobenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]amino}-2-pyrrolidinone](/img/structure/B6051918.png)
![9-{2-[(4-fluorobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B6051923.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6051926.png)
![1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B6051928.png)
![4-methyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6051929.png)
![4-{(1E)-3-[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6051938.png)
![3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6051944.png)
![2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B6051955.png)
![[1-[3-(2-chlorophenyl)propanoyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6051962.png)